5-Fluoroisochroman

Description

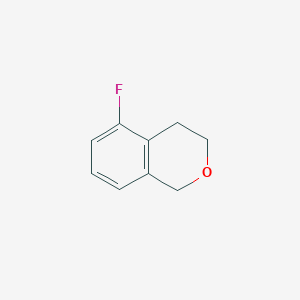

5-Fluoroisochroman (C₉H₉FO) is a fluorinated derivative of isochroman, a bicyclic heterocyclic compound consisting of a benzene ring fused to a tetrahydrofuran-like oxygen-containing ring. The substitution of a fluorine atom at the 5-position of the isochroman scaffold introduces unique electronic and steric properties, which can enhance metabolic stability, lipophilicity, and binding affinity in medicinal chemistry applications . Fluorination is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic profiles due to fluorine’s high electronegativity and small atomic radius .

Properties

CAS No. |

182949-87-7 |

|---|---|

Molecular Formula |

C9H9FO |

Molecular Weight |

152.16 g/mol |

IUPAC Name |

5-fluoro-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C9H9FO/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3H,4-6H2 |

InChI Key |

VTYYNXMEICYCDH-UHFFFAOYSA-N |

SMILES |

C1COCC2=C1C(=CC=C2)F |

Canonical SMILES |

C1COCC2=C1C(=CC=C2)F |

Synonyms |

1H-2-Benzopyran,5-fluoro-3,4-dihydro-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Bromoisochroman

- Structural Similarity : Replaces fluorine with bromine at the 5-position (C₉H₉BrO).

- Key Differences: Electronegativity: Bromine (2.96 Pauling) is less electronegative than fluorine (3.98), leading to weaker dipole interactions. Lipophilicity: Bromine’s larger size increases lipophilicity (logP ~2.5 vs. Synthetic Utility: Bromine’s leaving-group capability makes 5-Bromoisochroman a versatile intermediate in cross-coupling reactions .

(R)-5,7-Difluorochroman-4-ol

- Structural Features : Contains two fluorine atoms at positions 5 and 7 and a hydroxyl group at position 4 (C₉H₈F₂O₂).

- Hydrogen Bonding: The hydroxyl group introduces hydrogen-bonding capacity, which may improve target engagement compared to 5-Fluoroisochroman . Applications: Studied for CNS drug development due to its ability to cross the blood-brain barrier .

Comparison with Functionally Similar Compounds

5-Fluoro-1-benzothiophene-2-carboxylic Acid

- Functional Similarity : Fluorinated aromatic heterocycle used as a pharmaceutical building block.

- Key Differences :

- Core Structure : Benzothiophene vs. isochroman; the sulfur atom in benzothiophene alters electronic distribution and metabolic pathways.

- Acidity : The carboxylic acid group (pKa ~4.5) introduces pH-dependent solubility, unlike the neutral this compound .

- Applications : Utilized in kinase inhibitor design due to its planar aromatic system .

5,7-Difluorochroman-4-amine Hydrochloride

- Structural and Functional Features: Difluorinated chroman with an amine hydrochloride group (C₉H₁₀ClF₂NO).

- Key Differences: Bioactivity: The amine group enables salt formation, enhancing aqueous solubility and bioavailability. Target Selectivity: The dual fluorine substitution may improve selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) compared to mono-fluorinated analogs .

Data Table: Comparative Analysis of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|

| This compound | C₉H₉FO | 152.17 | 5-F | Drug intermediate, CNS agents |

| 5-Bromoisochroman | C₉H₉BrO | 213.07 | 5-Br | Synthetic intermediate |

| (R)-5,7-Difluorochroman-4-ol | C₉H₈F₂O₂ | 186.16 | 5-F, 7-F, 4-OH | CNS drug candidates |

| 5-Fluoro-1-benzothiophene-2-carboxylic Acid | C₉H₅FO₂S | 200.20 | 5-F, 2-COOH | Kinase inhibitors |

| 5,7-Difluorochroman-4-amine HCl | C₉H₁₀ClF₂NO | 221.63 | 5-F, 7-F, 4-NH₂·HCl | Neuropharmacological agents |

Research Findings and Implications

- Fluorine’s Role : Fluorination at the 5-position in isochroman reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo .

- Structure-Activity Relationships (SAR): Mono-fluorination (this compound) balances lipophilicity and metabolic stability. Difluorination (e.g., 5,7-Difluorochroman-4-amine HCl) enhances target affinity but may increase cytotoxicity due to heightened electron withdrawal .

- Functional Group Impact : Amine hydrochlorides (e.g., 5,7-Difluorochroman-4-amine HCl) show improved solubility, critical for oral bioavailability in drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.